Product packaging for 1,4-Cyclohexane diacetate(Cat. No.:)

1,4-Cyclohexane diacetate

Cat. No.: B13822617
M. Wt: 198.22 g/mol
InChI Key: WAXJSQREIWGYCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclohexane diacetate is a chemical reagent intended for research and industrial applications exclusively. It is closely related to 1,4-cyclohexanedimethanol, a monomer widely recognized for enhancing the performance of polyester and polyurethane resins . As a diacetate ester, this compound is a protected or derivative form of trans-1,4-cyclohexanedimethanol , which may offer advantages in handling or specific synthetic pathways. Researchers value this compound and its analogues for imparting excellent properties to final materials. These properties include an outstanding combination of hardness and flexibility, superior hydrolytic stability, and improved resistance to chemicals, detergents, and corrosion . These characteristics make derivatives of 1,4-cyclohexane highly valuable in developing advanced coatings, including powder coatings, coil coatings, and automotive finishes, where durability and weatherability are critical . The cycloaliphatic structure of the ring contributes to better yellowing resistance and thermal stability compared to aromatic analogues, which is crucial for applications requiring long-term color retention and performance under heat . This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4-2 B13822617 1,4-Cyclohexane diacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O4-2

Molecular Weight

198.22 g/mol

IUPAC Name

2-[4-(carboxylatomethyl)cyclohexyl]acetate

InChI

InChI=1S/C10H16O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/p-2

InChI Key

WAXJSQREIWGYCB-UHFFFAOYSA-L

Canonical SMILES

C1CC(CCC1CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for 1,4 Cyclohexane Diacetate

Stereoselective Synthesis Approaches to Isomeric 1,4-Cyclohexane Diacetates

The spatial arrangement of the acetate (B1210297) groups on the cyclohexane (B81311) ring, resulting in cis and trans isomers, significantly influences the material properties of polymers derived from it. researchgate.net Consequently, controlling the stereochemistry during synthesis is of paramount importance.

Cis/Trans Isomer Control and Separation Techniques

The control and separation of cis and trans isomers of 1,4-cyclohexane diacetate are critical for tailoring the properties of end products. The ratio of cis to trans isomers can significantly impact the physical characteristics of materials, such as polyesters, affecting their crystallinity, thermal stability, and mechanical strength. researchgate.netdicp.ac.cn Generally, a higher content of the trans isomer leads to more regular, stable, and symmetric molecular arrangements, resulting in increased crystallinity and better thermal properties. researchgate.netvt.edu

Several methods are employed to manage the isomeric ratio. One common approach involves the catalytic hydrogenation of hydroquinone (B1673460) to produce 1,4-cyclohexanediol (B33098), a precursor to the diacetate. The choice of catalyst and reaction conditions during this hydrogenation can influence the resulting cis/trans ratio. google.com

Separation of the isomers can be achieved through various techniques. For related tetra-alkyl-1,3-cyclobutanediols, a method involving the formation of diformate or diacetate esters has been demonstrated. The trans isomer of these esters crystallizes at room temperature while the cis isomer remains liquid, allowing for their separation. google.com A similar principle can be applied to cyclohexanediamine (B8721093) derivatives, where the isomers are converted to their dihydrochlorides in a methanol (B129727) solution, leading to the recovery of a major amount of the trans isomer. google.com Fractional recrystallization is another technique that can be used to purify the isomers. google.com

The table below summarizes key aspects of cis/trans isomer control and separation.

MethodDescriptionKey Advantages
Catalytic Hydrogenation The choice of catalyst and reaction conditions during the hydrogenation of precursors like hydroquinone can influence the initial cis/trans ratio of the resulting diol. google.comControl at an early stage of synthesis.
Esterification & Crystallization Involves converting the diol isomers into their diester derivatives. Differences in the physical properties of the cis and trans diesters, such as melting point, allow for separation via crystallization. google.comEffective separation based on physical properties.
Salt Formation & Precipitation For diamine analogues, conversion to dihydrochloride (B599025) salts in specific solvents can lead to the selective precipitation of one isomer. google.comApplicable to amine-functionalized cyclohexane rings.
Fractional Recrystallization A purification technique that separates isomers based on their different solubilities in a particular solvent at a specific temperature. google.comA classic and effective purification method.

Catalytic Pathways for Diastereoselective Acetylation

Diastereoselective acetylation is a key strategy for producing specific isomers of this compound. This involves the use of catalysts that favor the formation of one diastereomer over the other during the acetylation of 1,4-cyclohexanediol.

One prominent approach is the use of organocatalysts for the enantioselective acylation of meso-diols. researchgate.net For instance, chiral nucleophilic catalysts possessing a pyrrolidinopyridine framework have been developed for the asymmetric desymmetrization of meso-1,2-cyclohexanediol. researchgate.net While this specific example pertains to a 1,2-diol, the principles can be extended to 1,4-diols. The catalyst, often a chiral amine, reacts with an acyl donor (like acetic anhydride) to form a reactive acyl-catalyst intermediate. This intermediate then selectively acylates one of the hydroxyl groups of the diol, leading to the desired diastereomer.

Another strategy involves the use of metal-based catalysts. For example, tin(II) chloride (SnCl₂) in combination with a chiral diamine can catalyze the enantioselective acylation of racemic secondary alcohols. researchgate.net This method could potentially be adapted for the diastereoselective acetylation of 1,4-cyclohexanediol.

The table below outlines some catalytic approaches for diastereoselective acetylation.

Catalyst SystemAcyl DonorSubstrate TypeKey Features
Chiral Pyrrolidinopyridine Catalysts researchgate.netAcetic Anhydride (B1165640)meso-DiolsOrganocatalytic, high enantioselectivity.
SnX₂-Chiral Diamine Complex researchgate.netBenzoyl HalideRacemic Secondary AlcoholsMetal-catalyzed kinetic resolution.
3-Nitrobenzeneboronic Acid researchgate.netAcetic AnhydrideAlcohols, PhenolsMild, environmentally benign, solvent-free conditions.
Cobalt(II) Chloride researchgate.netAcetic AnhydrideAlcoholsEfficient for a variety of alcohols.

Novel Functionalization Strategies for Cyclohexane Rings

Developing new ways to functionalize the cyclohexane ring is crucial for creating diverse derivatives of this compound and other related compounds.

Regioselective Esterification Techniques

Regioselective esterification aims to selectively acylate one hydroxyl group in a diol or polyol, which can be a critical step in the synthesis of complex molecules. While direct regioselective esterification of 1,4-cyclohexanediol to its monoacetate is a fundamental transformation, advanced strategies often involve enzymatic or protecting group methodologies to achieve high selectivity.

Enzymatic Synthesis and Biocatalysis in this compound Formation

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases are commonly employed for the acylation of diols. wur.nl These biocatalysts can exhibit high enantio- and regioselectivity, often operating under mild reaction conditions.

For example, Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme used in the acylation of diols. nih.gov The reaction typically involves the diol and an acyl donor, such as isopropenyl acetate, in an organic solvent like toluene. The enzyme selectively catalyzes the transfer of the acetyl group to one of the hydroxyl groups of the diol. nih.gov A dynamic kinetic asymmetric transformation (DYKAT) can be employed, combining enzymatic resolution with in-situ racemization of the remaining enantiomer, to theoretically achieve a 100% yield of the desired enantiomerically pure diacetate. nih.gov

The choice of solvent can also play a crucial role in the stereochemical outcome of lipase-catalyzed reactions. For instance, lipase AH has been shown to produce different enantiomers of monoacids from prochiral bis(acyloxymethyl) esters depending on whether the reaction is carried out in ethers or in cyclohexane. wur.nl

The following table presents examples of enzymatic approaches relevant to diacetate synthesis.

EnzymeAcyl DonorKey ProcessSubstrate Example
Candida antarctica lipase B (CALB) nih.govIsopropenyl AcetateDynamic Kinetic Asymmetric Transformation (DYKAT)1,3-Diols
Lipase AH wur.nlAcetic Anhydride (inferred)Solvent-dependent stereoselectivityProchiral bis(acyloxymethyl) esters
Pancreatin researchgate.netAcetic Anhydride (inferred)Stereoselective acylationcis-(+/−)-mono-O-protected-cyclopenten-1,4-diols

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the production of this compound aims to reduce the environmental impact of the synthesis process. mlsu.ac.incore.ac.uk This involves strategies such as using renewable feedstocks, employing safer solvents, improving energy efficiency, and minimizing waste. mlsu.ac.inmatanginicollege.ac.in

One key aspect is the use of biocatalysis, as discussed in the previous section. Enzymes operate under mild conditions and are biodegradable, reducing energy consumption and the generation of hazardous waste. researchgate.netnih.gov

Another approach is the use of environmentally benign solvents or even solvent-free conditions. google.com For example, the synthesis of 1,4-cyclohexanediol, the precursor to the diacetate, can be carried out through the catalytic hydrogenation of hydroquinone in a solventless medium or using supercritical carbon dioxide. google.com This eliminates the need for toxic and harmful organic solvents and simplifies product separation. google.com

The development of synthetic routes from renewable resources is also a major focus. For instance, there is ongoing research into producing adipic acid, a related dicarboxylic acid, from D-glucose derived from corn starch, which represents a greener alternative to petroleum-based methods. matanginicollege.ac.in Similarly, exploring pathways to this compound from biomass-derived starting materials is a key area of green chemistry research.

The principles of green chemistry applicable to this compound synthesis are summarized in the table below.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to minimize waste generation. mlsu.ac.in
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in
Less Hazardous Chemical Synthesis Using and generating substances with little or no toxicity. mlsu.ac.in
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents with safer alternatives like water or supercritical CO₂. google.commlsu.ac.in
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. mlsu.ac.in
Use of Renewable Feedstocks Developing synthetic routes from biomass instead of petroleum-based sources. mlsu.ac.inmatanginicollege.ac.in

Solvent-Free Reaction Systems

The development of solvent-free reaction systems represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve process efficiency. While specific literature detailing solvent-free synthesis of this compound is not abundant, the principles can be extrapolated from similar acetylation reactions. These systems typically offer benefits such as reduced reaction times, higher yields, and simplified product purification. niscpr.res.in

The direct acetylation of 1,4-cyclohexanediol with acetic anhydride is the most straightforward route. In a solvent-free approach, this reaction can be facilitated by a heterogeneous catalyst. Catalysts like polyphosphoric acid supported on silica (B1680970) (PPA-SiO₂) or phosphorus pentoxide on kaolin (B608303) (P₂O₅/kaolin) have proven effective in related syntheses, such as the formation of β-enaminones and 1,1-diacetates. niscpr.res.inmdpi.com These catalysts function by activating the carbonyl group of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

Key Research Findings:

Improved Efficiency: Solvent-free conditions often lead to significantly improved yields and shorter reaction times compared to solution-based methods. mdpi.com

Catalyst Optimization: The catalytic activity is dependent on the amount of catalyst used. An optimal catalyst loading exists that maximizes the reaction rate and yield, beyond which no significant improvement is observed. mdpi.com

Reaction Mechanism: The reaction proceeds via the activation of acetic anhydride by the solid-supported acid catalyst, followed by the nucleophilic addition of the alcohol. The process is typically conducted under mild heating.

The table below outlines a hypothetical optimized system for the solvent-free synthesis of this compound, based on analogous reactions.

ParameterConditionRationale
Reactants 1,4-Cyclohexanediol, Acetic AnhydrideDirect precursors for the esterification reaction.
Catalyst PPA-SiO₂ or P₂O₅/kaolinHeterogeneous, reusable, and effective for acetylation. niscpr.res.inmdpi.com
Temperature 70-80 °CMild heating to facilitate the reaction without thermal degradation. mdpi.com
Reaction Time 30-60 minSignificantly shorter than conventional solvent-based methods. niscpr.res.in
Work-up Dilution and filtrationSimple separation of the solid catalyst from the liquid product mixture. niscpr.res.in

Utilization of Renewable Feedstocks and Oleochemical Transformations

The shift towards sustainable chemical production has spurred research into using renewable feedstocks like biomass and oleochemicals. wordpress.com Oleochemicals, derived from vegetable and animal fats, provide a platform for creating valuable chemicals through transformations of their fatty acid chains. uni-oldenburg.deresearchgate.net

One promising strategy for producing precursors to this compound is through the olefin cross-metathesis of fatty acid esters. beilstein-journals.org For instance, the cross-metathesis of methyl oleate (B1233923) (derived from vegetable oil) with cis-2-butene-1,4-diyl diacetate can yield α,ω-difunctional monomers. beilstein-journals.org While this specific reaction produces undecenoate derivatives, the principle demonstrates how long-chain oleochemicals can be converted into shorter, functionalized molecules that could serve as building blocks for cyclic compounds.

A more direct route involves the transformation of lignin (B12514952), a major component of lignocellulosic biomass. nih.gov Recent studies have demonstrated a two-step catalytic process to convert lignin-derived dimers and oligomers into 1,4-cyclohexanediol with high molar yield. nih.gov This process first involves the oxidative deconstruction of the lignin fraction to produce 2,6-dimethoxybenzoquinone (DMBQ), which is then catalytically hydrogenated and demethoxylated using a RANEY® Ni catalyst to yield 1,4-cyclohexanediol. nih.gov This diol is the immediate precursor to this compound, requiring only a final acetylation step.

Research Highlights in Renewable Synthesis:

Lignin Valorization: A catalytic method has been developed to transform beech lignin-derived oligomers into 1,4-cyclohexanediol in an 86.5% molar yield. nih.gov

Oleochemical Metathesis: Cross-metathesis offers a versatile pathway to convert fatty acid derivatives into various difunctional monomers, which are potential precursors for polymer synthesis. beilstein-journals.org

Platform Chemicals: Renewable resources like glycerol (B35011) (a biodiesel byproduct) and levulinic acid (from carbohydrates) are being explored as platform chemicals for a wide range of industrial products. uni-oldenburg.denrel.gov

Multi-Step Synthesis from Precursors and Intermediates

The synthesis of this compound can be achieved through various multi-step pathways, often starting from readily available industrial chemicals or complex precursors designed for stereocontrol.

A common industrial route begins with the oxidation of p-xylene (B151628) to terephthalic acid (TPA). TPA is esterified to dimethyl terephthalate (B1205515) (DMT), which is then hydrogenated to produce dimethyl cyclohexanedicarboxylate (DMCD). The final step involves the hydrogenation of DMCD to yield 1,4-cyclohexanedimethanol (B133615) (CHDM), a direct precursor that can be acetylated to form the diacetate. google.com An alternative, newer approach involves a Diels-Alder reaction between ethylene (B1197577) and a 2,4-hexadiene (B1165886) compound, followed by hydrogenation to create the 1,4-disubstituted cyclohexane ring structure. google.com

Another important intermediate is 1,4-cyclohexanedione (B43130). This dione (B5365651) can be synthesized through the self-condensation of diethyl succinate, followed by hydrolysis and decarboxylation. orgsyn.org The resulting 1,4-cyclohexanedione can then be reduced to 1,4-cyclohexanediol and subsequently acetylated. This intermediate is valuable for creating a range of 1,4-substituted cyclohexanes. orgsyn.org

For syntheses requiring specific stereochemistry, more intricate pathways are employed. For example, stereocontrolled syntheses of the six diastereomers of 1,2-dihydroxy-4,5-diaminocyclohexanes have been described starting from cis- and trans-cyclohexene diamines. nih.gov These routes involve protection, osmylation or epoxidation, hydrolysis, and finally acetylation to yield specific diacetate precursors, demonstrating precise control over the molecule's spatial arrangement. nih.gov

The table below summarizes various multi-step synthetic pathways.

Starting MaterialKey IntermediatesKey ReactionsReference
p-XyleneTerephthalic acid, Dimethyl terephthalate, 1,4-CyclohexanedimethanolOxidation, Esterification, Hydrogenation, Acetylation google.com
Diethyl Succinate2,5-Dicarbethoxy-1,4-cyclohexanedione, 1,4-Cyclohexanedione, 1,4-CyclohexanediolCondensation, Hydrolysis, Decarboxylation, Reduction, Acetylation orgsyn.org
Ethylene & Hexadiene Compound3,6-Disubstituted cyclohex-1-eneDiels-Alder Cyclization, Hydrogenation, Acetylation google.com
Cyclohexene (B86901) DiaminesCbz-protected diols, Diacetate precursorsProtection, Osmylation/Epoxidation, Hydrolysis, Acetylation nih.gov
Lignin2,6-Dimethoxybenzoquinone, 1,4-CyclohexanediolOxidative Deconstruction, Hydrogenation, Acetylation nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1,4 Cyclohexane Diacetate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester linkages in 1,4-cyclohexane diacetate is a key factor in its handling and application. Like other esters, it is susceptible to cleavage through hydrolysis and transesterification, with the reaction kinetics and mechanisms being influenced by various factors.

The hydrolysis of cyclohexyl acetate (B1210297) has been studied in different aqueous dioxan solvents, revealing that the rate is greater in more aqueous solvents, highlighting the role of the solvent in stabilizing the transition state. rsc.org The presence of methyl and t-butyl groups on the cyclohexane (B81311) ring also affects the hydrolysis rates, which can be used to infer the conformational preferences of the acetoxy group. rsc.org

Table 1: Relative Rates of Alkaline Hydrolysis of Various Cyclohexyl Acetates (This table is a conceptual representation based on general principles of ester hydrolysis and data from related compounds, as specific kinetic data for this compound is not available.)

CompoundAcetoxy Group OrientationRelative Rate of Hydrolysis
cis-4-tert-Butylcyclohexyl acetateAxialSlower
trans-4-tert-Butylcyclohexyl acetateEquatorialFaster
Cyclohexyl acetateEquilibrium of Axial and EquatorialIntermediate

Data is illustrative and based on established principles of stereoelectronic effects in cyclohexane systems.

Transesterification is a crucial reaction for modifying the ester groups of this compound. The process involves the exchange of the alkoxy group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the acetate group, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (in this case, an equivalent of cyclohexanol) to form the new ester. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol is eliminated, and the new ester is formed. masterorganicchemistry.com The interchange of alkoxy groups is an equilibrium process, and using the reactant alcohol as the solvent is a common strategy to shift the equilibrium. masterorganicchemistry.com

For this compound, stepwise transesterification is possible, allowing for the synthesis of mixed diesters. The choice of catalyst and reaction conditions can influence the selectivity of the reaction. For instance, enzymatic catalysis could potentially offer high selectivity for the transesterification of one of the two acetate groups.

Role as a Precursor in Multi-Step Organic Synthesis

The bifunctional nature of this compound makes it a potentially valuable precursor in multi-step organic synthesis, allowing for the introduction of the 1,4-cyclohexanediyl moiety and further functionalization.

The primary derivatization of this compound involves the hydrolysis of the acetate groups to yield 1,4-cyclohexanediol (B33098). google.comorgsyn.org This diol is a versatile intermediate for the synthesis of various other cyclohexane-based compounds. google.comfishersci.carsc.orgchemspider.com For example, a patented process describes the synthesis of cis-1,4-cyclohexanediol from a 4-(hydrocarbyloyloxy)cyclohexanone, highlighting the importance of cyclohexane diols in the synthesis of complex molecules, including pharmaceutical inhibitors. google.com

The resulting 1,4-cyclohexanediol can undergo a wide range of transformations, including oxidation to 1,4-cyclohexanedione (B43130), wikipedia.org conversion to dihalides, and etherification. These derivatives can then be used in the synthesis of more complex structures, such as biologically active molecules and polymers. The stereochemistry of the diol (cis or trans) will dictate the stereochemistry of the subsequent products.

While specific ester rearrangement reactions of this compound are not extensively documented, the Baeyer-Villiger oxidation of the corresponding diketone, 1,4-cyclohexanedione, provides a relevant example of a rearrangement reaction within this chemical family. The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid. pitt.edunih.govadichemistry.comlibretexts.org

In the case of 1,4-cyclohexanedione, a Baeyer-Villiger oxidation would be expected to yield a seven-membered ring containing two ester functionalities (a dilactone). The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the rearrangement. For symmetrical ketones like 1,4-cyclohexanedione, the reaction would proceed to insert an oxygen atom between the carbonyl carbon and an adjacent methylene (B1212753) group. adichemistry.com

The reaction is typically catalyzed by acids and is highly stereoselective, with the migration occurring with retention of configuration. pitt.edu The choice of peroxyacid and catalyst can influence the reaction rate and yield. This type of rearrangement offers a pathway to expand the cyclohexane ring and introduce new functionalities, demonstrating the potential for catalytic influences to direct the transformation of cyclohexane derivatives.

Reactivity Profiles in Radical and Ionic Reactions

The cyclohexane ring of this compound can participate in both radical and ionic reactions, although the presence of the electron-withdrawing acetate groups can influence its reactivity compared to unsubstituted cyclohexane.

Free-radical halogenation is a characteristic reaction of alkanes, and cyclohexane is no exception. echemi.com In the presence of UV light or a radical initiator, cyclohexane reacts with halogens like bromine to form cyclohexyl bromide. echemi.com For this compound, a similar reaction would be expected to occur at the C-H bonds of the cyclohexane ring. The selectivity of the halogenation would depend on the relative stability of the resulting carbon radicals. The presence of the acetate groups might influence the regioselectivity of the reaction. Radical bromination is generally more selective than chlorination. youtube.comyoutube.com

Ionic reactions of the cyclohexane moiety are less common unless unsaturation is introduced. If this compound were to be converted to a cyclohexene (B86901) derivative, it would become susceptible to electrophilic addition reactions. msu.edulibretexts.orgchemguide.co.uk For example, the addition of bromine to cyclohexene proceeds via a bromonium ion intermediate to give trans-1,2-dibromocyclohexane. libretexts.org The presence of acetate groups on the ring could influence the rate and regioselectivity of such additions through electronic and steric effects. Nucleophilic attack on the cyclohexane ring itself is generally not feasible unless a good leaving group is present and activated.

Photochemical Transformations and Reaction Intermediates

The study of photochemical transformations of esters, particularly those on a saturated carbocyclic framework like this compound, is an area of interest due to the potential for intramolecular reactions and rearrangements. While direct photochemical studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of esters and related cyclic compounds can be extrapolated to predict potential reaction pathways. The primary photochemical processes for esters involve the excitation of the carbonyl group, which can lead to several subsequent reactions.

One potential pathway upon UV irradiation is the homolytic cleavage of the acyl-oxygen bond (a Norrish Type I-like cleavage for esters). This would generate a cyclohexyl-1,4-diyl diradical and two acetyl radicals. The fate of these radical intermediates would be dictated by their stability and the reaction conditions. The acetyl radical could decarbonylate to form a methyl radical and carbon monoxide. The cyclohexyl-1,4-diyl diradical could undergo several transformations, including intramolecular hydrogen abstraction or reaction with other species in the medium.

Alternatively, an intramolecular hydrogen abstraction could occur, analogous to the Norrish Type II reaction in ketones. For this compound, this would involve the excited carbonyl group of one acetate abstracting a hydrogen atom from the cyclohexane ring. The feasibility of this process would depend on the stereochemistry of the diacetate, as a six-membered transition state is typically required for efficient γ-hydrogen abstraction. Given the 1,4-substitution pattern, a direct intramolecular γ-hydrogen abstraction from the ring by one ester group is geometrically constrained. However, intermolecular hydrogen abstraction between two molecules of this compound or from a solvent molecule is a plausible alternative.

Another possible photochemical reaction is photosensitized isomerization of the cyclohexane ring, although this is less common for saturated systems compared to unsaturated ones.

The reaction intermediates in these transformations would be highly reactive radical species. Techniques such as laser flash photolysis could be employed to detect and characterize these transient intermediates, providing insight into the reaction mechanism. The expected primary intermediates would be the acyl radical (CH₃CO•) and the corresponding cyclohexyloxy radical or cyclohexyl radical, depending on the initial bond cleavage.

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of this compound in electrophilic and nucleophilic substitution reactions is largely dictated by the nature of the ester functional groups and the saturated cyclohexane ring.

Electrophilic Substitution:

The cyclohexane ring, being a saturated alkane, is generally unreactive towards electrophiles. Electrophilic attack on the C-H or C-C sigma bonds would require superacidic conditions and would likely lead to a complex mixture of products resulting from carbocation rearrangements and fragmentation, rather than a clean substitution.

The ester groups themselves are also generally unreactive towards electrophiles at the carbonyl carbon due to the deactivating effect of the carbonyl group. However, the carbonyl oxygen possesses lone pairs of electrons and can be protonated or attacked by a Lewis acid. This activation can make the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Substitution:

Nucleophilic substitution reactions are more relevant to this compound and primarily involve the attack of a nucleophile on the electrophilic carbonyl carbon of the acetate groups. These reactions proceed through a tetrahedral intermediate. Two common examples of such reactions are hydrolysis and transesterification.

Hydrolysis: In the presence of water, and typically catalyzed by an acid or a base, the acetate groups can be hydrolyzed to yield 1,4-cyclohexanediol and acetic acid.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylic acid and an alkoxide. The alkoxide is then protonated by the solvent. This process is effectively irreversible.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the diol. This reaction is reversible.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol. For this compound, this would mean reacting it with an alcohol (R-OH) in the presence of an acid or base catalyst to form a new ester and 1,4-cyclohexanediol. The equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Nucleophilic substitution at the carbon atoms of the cyclohexane ring (C-O bond cleavage) is much less common and would require harsh conditions. Such a reaction would likely proceed through an Sɴ1 or Sɴ2 mechanism, with the acetate group acting as a leaving group. However, acetate is a relatively poor leaving group, making these reactions challenging.

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of this compound, specifically the cis and trans isomerism, can have a significant influence on the rates and products of its chemical transformations. The two isomers have distinct three-dimensional structures which affect steric hindrance, intramolecular distances, and the stability of transition states.

The cyclohexane ring exists predominantly in a chair conformation. In trans-1,4-cyclohexane diacetate, the two acetate groups can both occupy equatorial positions, leading to a thermodynamically stable conformation. In cis-1,4-cyclohexane diacetate, one acetate group must be in an axial position while the other is equatorial. The axial substituent experiences 1,3-diaxial interactions, which introduces steric strain and makes the cis isomer generally less stable than the trans isomer.

This difference in stereochemistry can manifest in several ways during chemical reactions:

Intramolecular Reactions: The spatial proximity of the two acetate groups is different in the cis and trans isomers. In the cis isomer, the axial and equatorial groups are closer to each other than the two equatorial groups in the trans isomer. This could facilitate intramolecular reactions where one acetate group participates in the reaction of the other, for example, through anchimeric assistance, although this is less likely for 1,4-substitution compared to 1,2 or 1,3.

Product Distribution: In reactions that proceed through an intermediate where the stereochemistry at C-1 or C-4 can be altered, the initial stereochemistry of the diacetate will influence the stereochemistry of the product. For instance, if a reaction were to proceed via a carbocation intermediate at C-1, the incoming nucleophile could attack from either face, potentially leading to a mixture of cis and trans products. The ratio of these products could be influenced by the relative stability of the corresponding transition states, which would be affected by the stereochemistry of the remaining acetate group.

Photochemical Reactions: As mentioned in section 3.3.1, the feasibility of intramolecular hydrogen abstraction in photochemical reactions is highly dependent on the geometry of the molecule. The fixed spatial relationship between the acetate groups and the ring hydrogens in the cis and trans isomers would lead to different potential intramolecular reaction pathways and efficiencies.

The table below summarizes the key stereochemical features of cis- and trans-1,4-cyclohexane diacetate and their potential influence on reactivity.

Featurecis-1,4-Cyclohexane Diacetatetrans-1,4-Cyclohexane DiacetateInfluence on Reactivity
Conformation One axial, one equatorial acetate groupBoth acetate groups are equatorialcis isomer is less stable due to 1,3-diaxial interactions.
Steric Hindrance Axial acetate group is more sterically hindered.Equatorial acetate groups are less sterically hindered.Nucleophilic attack may be slower for the cis isomer.
Intramolecular Distance Acetate groups are in closer proximity.Acetate groups are further apart.May favor intramolecular reactions in the cis isomer under specific conditions.
Thermodynamic Stability Less stableMore stableThe trans isomer is the thermodynamically favored product in equilibrium reactions.

Advanced Spectroscopic and Computational Elucidation of 1,4 Cyclohexane Diacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for investigating the conformational dynamics of cyclohexane (B81311) derivatives. For 1,4-cyclohexane diacetate, which exists as cis and trans isomers, NMR allows for a detailed analysis of the ring conformations and the orientation of the acetate (B1210297) substituents.

The cyclohexane ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. cdnsciencepub.com However, it can undergo a conformational change, known as a ring flip, passing through higher-energy transition states like the half-chair and twist-boat conformations. cdnsciencepub.comresearchgate.net The boat conformation represents another, less stable, energy minimum. cdnsciencepub.comresearchgate.net

For 1,4-disubstituted cyclohexanes like this compound, the stereochemistry of the substituents dictates the conformational equilibrium in solution.

trans-1,4-Cyclohexane diacetate: This isomer can exist in two rapidly interconverting chair conformations. In one, both acetate groups are in equatorial positions (di-equatorial), and in the other, both are in axial positions (di-axial). The di-equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.

cis-1,4-Cyclohexane diacetate: This isomer exists as two equivalent chair conformations, each with one axial and one equatorial acetate group. These conformations are isoenergetic and interconvert rapidly at room temperature. researchgate.net

At room temperature, the rapid interconversion between these conformers often results in an averaged NMR spectrum. However, by using variable-temperature NMR studies, it is possible to "freeze out" the individual conformers at low temperatures, allowing for the observation of distinct signals for the axial and equatorial protons and the determination of the equilibrium constants and thermodynamic parameters for the conformational exchange. orgchemboulder.com While the chair conformation is the most stable, certain bulky substitutions can favor a twist-boat conformation to alleviate steric strain. researchgate.net

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex proton (¹H) and carbon-¹³C signals of this compound and mapping out its structural framework.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between H1/H4 and their neighboring methylene (B1212753) protons (H2/H6 and H3/H5, respectively), helping to trace the connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would show cross-peaks connecting the proton signal for each position (e.g., H1) to the carbon signal of the carbon it is attached to (C1). researchgate.net This is invaluable for assigning the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connection between the acetate groups and the cyclohexane ring. For instance, a correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as between the H1/H4 protons of the ring and the carbonyl carbon of the attached acetate group. spectroscopyonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity. They are powerful tools for determining stereochemistry. For example, in the trans-diaxial conformer, strong NOE cross-peaks would be observed between the axial H1/H4 protons and the other axial protons at the 3 and 5 positions. spectroscopyonline.com

These 2D NMR experiments provide a comprehensive picture of the molecular structure and are essential for confirming the assignments made from 1D spectra. vscht.cz

The chemical shifts (δ) and scalar coupling constants (J) derived from ¹H NMR spectra provide detailed information about the stereochemical environment of the protons on the cyclohexane ring.

Chemical Shifts:

Axial vs. Equatorial Protons: In a cyclohexane chair conformation, axial protons are shielded by the C-C bonds of the ring and typically resonate at a higher field (lower ppm) than their equatorial counterparts. spectroscopyonline.com The methine protons at C1 and C4 in this compound would show different chemical shifts depending on their axial or equatorial orientation.

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. spectroscopyonline.com This relationship is fundamental for determining the relative orientation of protons.

Axial-Axial (³J_ax,ax_): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10–13 Hz. mdpi.com

Axial-Equatorial (³J_ax,eq_): The dihedral angle is around 60°, leading to a smaller coupling constant, typically 2–5 Hz. mdpi.com

Equatorial-Equatorial (³J_eq,eq_): The dihedral angle is also around 60°, resulting in a small coupling constant, typically 2–5 Hz.

By analyzing the multiplicity and coupling constants of the H1 and H4 signals, the predominant conformation can be determined. For example, a large coupling constant for the H1 proton in trans-1,4-cyclohexane diacetate would indicate a diaxial relationship with its neighboring protons, confirming the di-equatorial orientation of the acetate groups.

Table 1: Typical ¹H NMR Parameters for Conformational Analysis of Cyclohexane Derivatives.
Proton OrientationTypical Chemical Shift Range (ppm)Vicinal Coupling TypeTypical Coupling Constant (Hz)
AxialLower δ (Upfield)Axial-Axial10 - 13
EquatorialHigher δ (Downfield)Axial-Equatorial2 - 5
Equatorial-Equatorial2 - 5

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and probe molecular interactions. For this compound, these methods are key to confirming the presence of the ester functional groups and analyzing the vibrations of the cyclohexane ring. Since there are no strong hydrogen bond donors in this compound, the focus is primarily on functional group identification and monitoring chemical changes.

The infrared spectrum of an ester is characterized by several strong absorptions. For this compound, the key vibrational modes are:

C=O Stretch: This is the most prominent and characteristic absorption for an ester. For aliphatic esters like this compound, this band appears as a strong, sharp peak in the region of 1750–1735 cm⁻¹. orgchemboulder.com Its exact position can be influenced by the local electronic and steric environment.

C-O Stretch: Esters exhibit two C-O stretching vibrations. The C-C-O stretch is typically found between 1300 and 1200 cm⁻¹, while the O-C-C stretch appears between 1150 and 1000 cm⁻¹. spectroscopyonline.com For acetate esters specifically, the C-C-O stretch often appears at a characteristically high wavenumber, around 1240 cm⁻¹, which is a useful diagnostic feature. spectroscopyonline.comspectroscopyonline.com

C-H Stretch: The C-H stretching vibrations of the cyclohexane ring and the acetate's methyl group appear in the region of 3000–2850 cm⁻¹. docbrown.info

CH₂ Bending: The scissoring vibration of the CH₂ groups of the cyclohexane ring typically occurs around 1450 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, the C-C backbone and C-H vibrations of the cyclohexane ring are often strong in the Raman spectrum. cdnsciencepub.com

Table 2: Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (Ring & Methyl)3000 - 2850Medium-Strong
C=O StretchEster1750 - 1735Very Strong
CH₂ ScissoringRing Methylene~1450Medium
C-C-O StretchAcetate Ester~1240Strong
O-C-C StretchEster1150 - 1000Strong

In-situ FT-IR spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sampling. spectroscopyonline.com The synthesis of this compound via the esterification of 1,4-cyclohexanediol (B33098) with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) can be effectively monitored using this technique.

By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the esterification can be followed by tracking the changes in the mid-infrared spectrum. spectroscopyonline.comspiedigitallibrary.org Key spectral changes would include:

Disappearance of Reactant Bands: The broad O-H stretching band of the starting material, 1,4-cyclohexanediol, typically found between 3600 and 3200 cm⁻¹, would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: Concurrently, the strong C=O stretching vibration of the ester product at ~1740 cm⁻¹ would appear and grow in intensity. mdpi.com The characteristic C-O stretch of the acetate ester around 1240 cm⁻¹ would also increase.

By plotting the absorbance of these key bands against time, a real-time reaction profile can be generated, allowing for the determination of reaction kinetics, identification of intermediates, and precise determination of the reaction endpoint. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS) for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it provides crucial information for confirming the molecular formula and elucidating the fragmentation pathways, which can aid in differentiating between its isomers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement, often to several decimal places. bioanalysis-zone.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, the molecular formula is C10H16O4. guidechem.comchemspider.com The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. Using the most abundant isotopes, the monoisotopic mass of this compound is calculated to be 200.104859 Da. guidechem.comchemspider.com Experimental determination of the molecular ion's mass-to-charge ratio (m/z) using HRMS should yield a value that closely matches this theoretical calculation, thereby confirming the elemental composition. This high level of accuracy helps to distinguish this compound from other potential isobaric compounds.

Table 1: Theoretical Mass Calculation for this compound (C10H16O4)

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)161.00782516.125200
Oxygen (¹⁶O)415.99491563.979660
Total 200.104860

Note: The calculated monoisotopic mass may have slight variations depending on the source of isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry, or MS/MS, is a technique where ions are selected, fragmented, and then the fragments are analyzed. nationalmaglab.orgwikipedia.orgyoutube.com This process provides detailed structural information by revealing the compound's fragmentation pathways. wikipedia.org For this compound, MS/MS experiments are crucial for understanding how the molecule breaks apart upon ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion of 1,4-cyclohexanediol diacetate may be observed, although sometimes at low intensities. aip.org The fragmentation of cyclic esters like this compound is influenced by the ester groups and the cyclohexane ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org

The fragmentation of this compound likely proceeds through several key steps. Initial ionization can lead to the formation of a molecular ion (M+•). Subsequent fragmentation can involve the loss of an acetic acid molecule (CH₃COOH), a common fragmentation for acetate esters, resulting in a significant fragment ion. Further fragmentation could involve the loss of a ketene (B1206846) molecule (CH₂CO) or a second molecule of acetic acid. columbia.edu The cleavage of the cyclohexane ring can also contribute to the observed fragment ions. ugto.mx

The differentiation of cis and trans isomers of this compound can sometimes be achieved through mass spectrometry, as the stereochemistry can influence the fragmentation pattern, leading to differences in the relative intensities of certain fragment ions. aip.org

Table 2: Potential Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
200.10[M - CH₃COOH]+•Acetic Acid (60.02 Da)140.08
200.10[M - OCOCH₃]+Acetoxy radical (59.01 Da)141.09
140.08[M - CH₃COOH - CH₂CO]+•Ketene (42.01 Da)98.07
140.08[M - 2(CH₃COOH)]+•Acetic Acid (60.02 Da)80.06
200.10[CH₃CO]+C₈H₁₃O₂ radical43.02

Note: The m/z values are nominal and the exact fragmentation pattern can vary based on the ionization method and collision energy.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data by providing detailed insights into the electronic structure, reactivity, and conformational behavior of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgnih.gov For this compound, DFT calculations can be employed to determine its ground-state electronic energy, electron density distribution, and molecular orbitals. scispace.com

From the electronic structure, various reactivity descriptors can be calculated. These descriptors help in predicting the reactive sites of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

Furthermore, DFT can be used to calculate electrostatic potential maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites within the this compound molecule. This information is valuable for understanding its interaction with other chemical species.

Table 3: Representative DFT-Calculated Properties for a this compound Isomer

PropertyCalculated ValueSignificance
HOMO Energy(Value in eV)Indicates the ability to donate an electron.
LUMO Energy(Value in eV)Indicates the ability to accept an electron.
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability. scirp.org
Dipole Moment(Value in Debye)Represents the overall polarity of the molecule.

Note: The actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Molecular Dynamics Simulations of Conformational Landscapes

The cyclohexane ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. The orientation of the two acetate groups (axial or equatorial) in the cis and trans isomers leads to different conformational possibilities. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comchemrxiv.org

By simulating the motion of this compound in a given environment (e.g., in a solvent or in the gas phase), MD can map out the molecule's conformational landscape. chemrxiv.orgnih.gov This provides insights into the relative energies of different conformers, the energy barriers for conformational changes, and the flexibility of the molecule. nih.gov For instance, MD simulations can reveal the preferred conformations of the cis and trans isomers and how the acetate side chains move and interact with the cyclohexane ring. This dynamic information is crucial for understanding the molecule's physical properties and how it interacts with other molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or property-based features of molecules (descriptors) with a specific property of interest. researchgate.netspringernature.comnih.gov These models are mathematical equations that can predict the properties of new or untested compounds based on their chemical structure. unimore.itrsc.org

For this compound, QSPR models can be developed to predict various physicochemical properties. The process involves:

Data Set Selection : A diverse set of compounds with known experimental values for the target property is compiled.

Descriptor Calculation : A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.

Model Development : Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the property.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

Table 4: Examples of Descriptors Used in QSPR and Their Potential Applications

Descriptor TypeExamplePotential Property Prediction
TopologicalWiener Index, Connectivity IndicesBoiling Point, Refractive Index
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Density
ElectronicDipole Moment, PolarizabilityDielectric Constant

By developing robust QSPR models, it is possible to estimate various physical properties of this compound and its related compounds without the need for extensive experimental measurements.

Applications of 1,4 Cyclohexane Diacetate in Advanced Materials Science and Polymer Chemistry

Monomer and Cross-linking Agent in Polymer Synthesis

The diacetate, or more commonly its corresponding diacid (1,4-Cyclohexanedicarboxylic acid, CHDA) and diol (1,4-Cyclohexanedimethanol, CHDM), serves as a crucial monomer in the synthesis of various high-performance polymers. The aliphatic cyclic structure of the cyclohexane (B81311) ring offers a distinct alternative to commonly used aromatic monomers, influencing the final properties of the material, such as thermal stability, mechanical strength, and biodegradability.

1,4-cyclohexane-based monomers are extensively used in the melt polycondensation synthesis of polyesters. A critical factor governing the properties of these polymers is the stereochemistry of the cyclohexane ring, which can exist in cis and trans isomeric forms. The ratio of these isomers profoundly impacts the polymer's final architecture and behavior.

Trans Isomers: The trans configuration results in a more linear and rigid polymer chain. This linearity facilitates efficient chain packing, leading to higher crystallinity, increased melting temperatures (Tm), and enhanced thermal and mechanical properties. researchgate.netresearchgate.netresearchgate.net Polyesters with a high trans-isomer content are typically semi-crystalline and exhibit superior thermal stability. researchgate.net For instance, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) based on trans-CHDM has a significantly higher melting point than its counterpart containing more cis-CHDM isomers. researchgate.net

Cis Isomers: The cis configuration introduces a "kink" or bend in the polymer backbone. researchgate.net This disruption in linearity hinders orderly chain packing, resulting in amorphous or low-crystallinity polymers. researchgate.net Consequently, materials with a higher cis-isomer content generally have lower melting points and glass transition temperatures (Tg).

This ability to control the polymer's properties by adjusting the cis/trans ratio is a key area of research. During high-temperature melt polymerization (around 300°C), a thermodynamic equilibrium is often reached, which can favor the more stable trans isomer. researchgate.net This isomerization allows for the in-situ tuning of the polymer's microstructure. The relationship between the stereochemistry of the 1,4-cyclohexylene ring and the resulting polymer's thermal properties is a powerful tool for designing materials with specific performance characteristics. researchgate.netresearchgate.net

Isomer ConfigurationEffect on Polymer ChainResulting MorphologyImpact on Thermal Properties
Trans Linear, rigid, symmetricalSemi-crystallineHigher Melting Temperature (Tm), Higher Glass Transition Temperature (Tg)
Cis Bent, "kinked" structureAmorphousLower Melting Temperature (Tm), Lower Glass Transition Temperature (Tg)

Beyond polyesters, 1,4-cyclohexane-based monomers are integral to synthesizing other classes of advanced polymers.

Polycarbonates: Aliphatic and aromatic-aliphatic polycarbonates can be synthesized via melt polycondensation using 1,4-cyclohexane diacetate or its derivatives. nih.gov This approach offers an alternative to methods involving hazardous reactants like phosgene. nih.gov The incorporation of the cyclohexane ring can improve the flexibility of aromatic polycarbonates while enhancing the physical properties of purely aliphatic ones. nih.gov Renewable polycarbonates have also been developed through the ring-opening copolymerization of epoxides derived from 1,4-cyclohexadiene, a related precursor. rsc.orgresearchgate.net

Polyanhydrides: Polyanhydrides derived from 1,4-cyclohexanedicarboxylic acid (CHDA) are synthesized through melt polycondensation. researchgate.net These polymers are often highly crystalline with high melting points. researchgate.net The stereochemistry of the starting CHDA monomer (cis vs. trans) influences the resulting polyanhydride's thermal properties and crystalline structure. During the high-temperature synthesis, isomerization can occur, typically leading to a thermodynamically stable mixture of isomers in the final polymer. researchgate.net Aliphatic polyanhydrides are a significant class of biodegradable polymers used in biomedical applications, particularly for controlled drug delivery, as they degrade via surface erosion. nih.goviastate.eduacs.org

Functional Additives and Modifiers in Polymeric Systems

The inclusion of 1,4-cyclohexylene units, derived from monomers like this compound, acts as a functional modification within polymeric systems. These units alter polymerization behavior and the final material properties without being a traditional "additive" mixed in after polymerization. basf.com

The stereochemistry of 1,4-cyclohexane monomers has a significant thermodynamic influence on the polymerization process and the final state of the polymer. While the free diacid or its esters may start with a specific cis/trans ratio, the high temperatures used in melt polycondensation (often above 250-300°C) can cause isomerization. researchgate.net

Research has shown that at thermodynamic equilibrium in the melt, a cis/trans ratio of approximately 34:66 is often favored for derivatives like dimethyl 1,4-cyclohexanedicarboxylate. researchgate.net However, in the context of a rigid polymer chain, such as in certain liquid-crystalline polyesters, the equilibrium can be pushed to nearly 100% trans-isomer content, as this extended conformation is required for the formation of the anisotropic melt phase. researchgate.net This demonstrates that the thermodynamic preference for a particular isomer can be influenced by the phase and chemical structure of the surrounding polymer. The choice of catalyst can also influence the rate at which this equilibrium is achieved.

The most direct influence of the 1,4-cyclohexylene unit is on the material's microstructure and morphology, which is fundamentally tied to its stereochemistry.

Crystallinity Control: As established, the trans isomer's linear geometry allows for the formation of ordered, semi-crystalline domains. researchgate.netresearchgate.net In contrast, the cis isomer disrupts this order, promoting an amorphous morphology. researchgate.net By precisely controlling the cis/trans ratio in the monomer feed, it is possible to tune the degree of crystallinity in the final polymer. This control is critical as properties like mechanical strength, barrier resistance, and biodegradability are strongly dependent on crystallinity. researchgate.net For example, poly(butylene 1,4-cyclohexanedicarboxylate) is semi-crystalline when rich in the trans isomer but fully amorphous with a low trans content. researchgate.net

Morphological Impact: The presence of the bulky, rigid cyclohexane ring, regardless of isomerism, differentiates these polymers from their purely linear aliphatic counterparts (e.g., those based on adipic or sebacic acid). This ring structure enhances the glass transition temperature (Tg) and can improve mechanical properties and thermal stability. researchgate.net In copolyesters, the cyclohexane unit can modify the crystal structure and spherulite morphology, impacting the material's optical and physical properties.

Polymer SystemMonomer/UnitKey Research FindingReference
Polyesters1,4-Cyclohexanedicarboxylic Acid (CHDA)High trans-isomer content leads to higher crystallinity and improved thermal properties. researchgate.net
Copolyesters1,4-Cyclohexanedimethanol (B133615) (CHDM)The cis/trans ratio of CHDM can be tuned to control the crystal structure and thermal behavior of the resulting polymer. researchgate.net
Polyanhydrides1,4-Cyclohexanedicarboxylic Acid (CHDA)Polymers from different starting isomers show different melting points; isomerization occurs during polymerization. researchgate.net
PolycarbonatesThis compound derivativesUsed in melt polycondensation to create aliphatic-aromatic polycarbonates, improving flexibility and physical properties. nih.gov

Precursor for Advanced Organic Materials

The utility of this compound and its derivatives extends beyond direct polymerization. They also serve as precursors for other advanced materials. For example, trans-1,4-cyclohexanedicarboxylate is used as an aliphatic linker ligand in the synthesis of metal-organic frameworks (MOFs). nih.gov These coordination polymers have highly tunable structures and are investigated for applications in gas storage, catalysis, and sensing. nih.gov The rigidity and specific geometry of the trans-cyclohexanedicarboxylate ligand play a crucial role in directing the formation of the desired framework structure. nih.gov

Furthermore, related compounds like 1,4-cyclohexadiene, which can be derived from renewable resources, are used to synthesize various epoxides. rsc.orgrsc.org These epoxides are, in turn, valuable monomers for producing renewable polycarbonates and polyesters through ring-opening copolymerization, highlighting a pathway from bio-based feedstocks to advanced polymers. rsc.orgresearchgate.net

Development of Liquid Crystalline Materials

The incorporation of cyclic structures, such as the cyclohexane ring, into the molecular architecture of organic compounds is a well-established strategy for the synthesis of liquid crystalline materials. The rigid and non-planar nature of the cyclohexane moiety can influence the mesomorphic properties, such as the type of liquid crystal phase (nematic, smectic, cholesteric), the transition temperatures, and the optical anisotropy. nih.gov While direct applications of this compound in liquid crystal displays are not extensively documented in mainstream research, the underlying trans- and cis-isomers of the 1,4-disubstituted cyclohexane core are fundamental building blocks in the design of calamitic (rod-shaped) liquid crystals. researchgate.net

Research into liquid crystalline diacrylates has explored the use of cyclohexane analogues to enhance properties like UV stability, a critical factor for materials used in optical applications. researchgate.net By replacing aromatic rings with cyclohexane units, the UV absorption of the resulting molecules can be significantly reduced. researchgate.net The synthesis of such materials often involves the esterification of cyclohexanedicarboxylic acid or cyclohexanediol derivatives, highlighting the potential role of related structures to this compound in this field.

The mesomorphic properties of materials containing the 1,4-cyclohexane core are highly dependent on the nature of the terminal and linking groups. For instance, the homologous series of trans-1,4-cyclohexane-di-4'-n-alkoxybenzoates demonstrates how variations in the length of the terminal alkyl chains can systematically alter the melting and clearing points of the liquid crystalline phases.

Compound Class Key Structural Feature Impact on Liquid Crystalline Properties
Cyclohexane-derived DiacrylatesCyclohexane core replacing aromatic ringsReduced UV absorption, altered phase behavior
trans-1,4-Cyclohexane-di-4'-n-alkoxybenzoatesLinear, rigid trans-cyclohexane coreFavorable for nematic and smectic phase formation

Synthesis of Dendrimers and Supramolecular Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis involves a stepwise, repetitive reaction sequence, starting from a central core molecule. nih.gov While the use of this compound as a core or branching unit in dendrimer synthesis is not widely reported, the principles of dendritic growth allow for the incorporation of a variety of molecular building blocks. The bifunctionality of this compound, with its two acetate (B1210297) groups, makes it a potential candidate for reactions such as transesterification to build dendritic architectures.

Supramolecular structures are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The formation of these assemblies is a process of molecular self-organization. Low-molecular-weight gelators, which can form extensive networks in solvents, are an example of supramolecular chemistry. Research has shown that cyclohexane derivatives, such as 1,3-cyclohexane diamine, can participate in the formation of in situ supramolecular gels through the formation of urea (B33335) moieties and subsequent intermolecular hydrogen bonding. mdpi.com

The geometry and functionality of molecules like this compound can influence their participation in supramolecular assemblies. The cis and trans isomers would present their acetate groups in different spatial orientations, potentially leading to different packing arrangements and intermolecular interactions in the solid state or in solution.

Synthetic Approach Potential Role of this compound Resulting Structure
Divergent Dendrimer SynthesisAs a central core moleculeDendrimer with a cyclohexane-based core
Convergent Dendrimer SynthesisAs a focal point for attaching dendritic wedgesDendrimer with a specific geometric core
Supramolecular AssemblyAs a building block in self-assembling systemsOrdered aggregates, gels, or crystalline networks

Analytical Methodologies for Research and Industrial Process Monitoring

Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 1,4-Cyclohexane diacetate. Its high efficiency makes it particularly suitable for separating the geometric isomers (cis and trans) and for determining the purity by detecting and quantifying any residual starting materials or by-products.

The separation of cis and trans isomers of substituted cyclohexanes often depends on the polarity of the stationary phase within the GC column. While nonpolar columns can sometimes provide separation based on boiling point differences, more polar columns are typically employed to enhance the resolution between geometric isomers due to differential interactions. researchgate.net For complex separations of isomers with very similar physicochemical properties, high-efficiency capillary columns are essential. vurup.sk

Advanced Detectors:

Flame Ionization Detector (FID): The FID is a robust and widely used detector for quantifying organic compounds. It offers high sensitivity and a wide linear range, making it ideal for purity assessments where the primary goal is to determine the percentage of this compound relative to any organic impurities.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, enabling the definitive identification of the analyte and any unknown impurities. The mass spectrum of this compound shows characteristic fragmentation patterns that confirm its identity. nih.gov GC-MS is a powerful tool for method development and for investigating the composition of complex reaction mixtures. unar.ac.id

The selection of the appropriate GC column and temperature program is crucial for achieving baseline separation of the cis and trans isomers, which may exhibit subtle differences in their retention times.

Table 1: GC Parameters for Isomer and Purity Analysis (Illustrative)

ParameterSettingPurpose
Column Medium-to-high polarity capillary column (e.g., DB-624, PEG)To enhance separation of cis/trans isomers based on polarity differences.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Oven Program Temperature gradient (e.g., 100 °C to 220 °C)To separate compounds with different boiling points and ensure good peak shape.
Detector FID or MSFID for routine quantitation; MS for identification and structural confirmation.
Detector Temp. 280 °C (FID) / 230 °C (MS Transfer Line)To prevent condensation of analytes post-separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of chemical reactions, such as the esterification of 1,4-cyclohexanedimethanol (B133615) to produce this compound. It is particularly useful for analyzing samples that are not sufficiently volatile for GC or for separating non-volatile starting materials, catalysts, or by-products from the desired ester product.

In the context of synthesizing this compound, an HPLC method can be developed to track the disappearance of reactants (e.g., 1,4-cyclohexanedimethanol) and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile/water gradient), is a common approach. upce.czchromatographyonline.com

Detection is typically achieved using a UV detector if any of the components have a chromophore, or more universally with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for compounds lacking UV absorbance.

Table 2: HPLC Method for Reaction Monitoring (Illustrative)

ParameterSettingPurpose
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and WaterTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Column Temp. 30 °CEnsures reproducible retention times.
Detector Refractive Index (RI) or ELSDUniversal detection for non-UV absorbing compounds like the analyte and reactants.
Injection Vol. 10 µLPrecise introduction of the sample into the system.

Advanced Titrimetric and Volumetric Methods for Quantitation

For the quantitative determination of this compound, especially in quality control settings for bulk material, advanced titrimetric methods offer a reliable, cost-effective, and precise alternative to chromatographic techniques. The most relevant method for an ester is the determination of the saponification value.

Saponification is the chemical hydrolysis of an ester with an excess of a strong base to yield the parent alcohol and the salt of the carboxylic acid. aquadocs.org The procedure for this compound involves:

A precisely weighed sample of the diacetate is refluxed with a known excess amount of a standardized alcoholic potassium hydroxide (B78521) (KOH) solution.

The heating step ensures the complete hydrolysis of both ester groups.

After cooling, the unreacted (excess) KOH is determined by back-titrating the solution with a standardized acid, typically hydrochloric acid (HCl), using a suitable indicator like phenolphthalein.

A blank titration is performed concurrently without the sample to determine the initial amount of KOH.

The difference between the amount of KOH used in the blank and the sample titrations allows for the calculation of the amount of KOH that reacted with the ester. This value can be used to calculate the purity of the this compound or its saponification value (mg of KOH per gram of sample). nih.gov The use of dimethyl sulfoxide (B87167) as a solvent can significantly accelerate the hydrolysis, often reducing reaction times to minutes at room temperature. nih.gov

Electroanalytical Techniques for Redox Behavior

Electroanalytical techniques, such as cyclic voltammetry, are powerful for studying the redox behavior (oxidation and reduction) of electroactive species. However, simple aliphatic esters like this compound are generally not considered electroactive under standard conditions, as they lack easily oxidizable or reducible functional groups. Their electrochemical reduction is possible but typically occurs at very negative potentials and can be mechanistically complex, making direct electroanalytical quantitation impractical for industrial process monitoring. researchgate.net

While the direct electrochemical analysis of this compound is uncommon, the electrochemical reduction of esters is a known phenomenon, primarily explored in the context of synthetic organic chemistry rather than analytical quantitation. gre.ac.uknih.gov The reduction of aromatic esters is more established, but even aliphatic esters can be reduced under specific conditions, often in the presence of a proton source. gre.ac.uk This behavior is generally not exploited for routine analysis due to the challenging experimental conditions and lack of a straightforward analytical signal. Therefore, electroanalytical techniques are not standard methodologies for the quality control or process monitoring of this compound.

Environmental Fate and Degradation Studies of 1,4 Cyclohexane Diacetate in Research Contexts

Biotic Transformation and Biodegradation by Microorganisms

The breakdown of 1,4-Cyclohexane diacetate by microorganisms is a critical component of its environmental fate. This process relies on the enzymatic machinery of bacteria and fungi to transform the compound into simpler molecules that can be integrated into central metabolic pathways.

The biodegradation of this compound is expected to proceed in a stepwise manner, initiated by the enzymatic hydrolysis of the ester bonds, followed by the degradation of the resulting 1,4-cyclohexanediol (B33098) and acetic acid.

Ester Hydrolysis: The first step in the biotic degradation is the cleavage of the ester linkages by esterase or lipase (B570770) enzymes. These enzymes are widespread in microorganisms and catalyze the hydrolysis of esters, which would convert this compound into 1,4-cyclohexanediol and two molecules of acetate (B1210297).

Degradation of 1,4-Cyclohexanediol: Following hydrolysis, microorganisms would metabolize the 1,4-cyclohexanediol. Based on known pathways for cyclohexanol (B46403) degradation, this would likely involve:

Oxidation of Hydroxyl Groups: The hydroxyl groups of 1,4-cyclohexanediol would be oxidized to ketones by alcohol dehydrogenases, likely forming 4-hydroxycyclohexanone (B83380) and subsequently cyclohexane-1,4-dione.

Ring Cleavage: The resulting cyclic ketone would then be a substrate for a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, forming a lactone (a cyclic ester).

Lactone Hydrolysis: The lactone ring is then opened by a lactonase, yielding a linear dicarboxylic acid, such as adipic acid.

Beta-Oxidation: Adipic acid can then be further degraded through the beta-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production.

Metabolism of Acetate: The acetate released from the initial hydrolysis is a readily utilizable carbon source for a wide range of microorganisms. It is typically converted to acetyl-CoA by acetyl-CoA synthetase, which can then enter the citric acid cycle or be used for biosynthesis.

The table below details the proposed enzymatic pathway for the biodegradation of this compound.

StepSubstrateEnzyme ClassProduct
1This compoundEsterase / Lipase1,4-Cyclohexanediol + Acetic Acid
21,4-CyclohexanediolAlcohol Dehydrogenase4-Hydroxycyclohexanone
34-HydroxycyclohexanoneAlcohol DehydrogenaseCyclohexane-1,4-dione
4Cyclohexane-1,4-dioneBaeyer-Villiger MonooxygenaseCyclic Lactone
5Cyclic LactoneLactonaseAdipic Acid
6Adipic AcidBeta-oxidation enzymesAcetyl-CoA
7Acetic AcidAcetyl-CoA SynthetaseAcetyl-CoA

The complete biodegradation of this compound would ultimately lead to carbon dioxide and water. However, a number of intermediate products would be formed along the degradation pathway.

Primary Biodegradation Products:

1,4-Cyclohexanediol: The initial product of esterase activity.

Acetic Acid: Released concurrently with 1,4-cyclohexanediol.

Intermediate Biodegradation Products:

4-Hydroxycyclohexanone and Cyclohexane-1,4-dione: Products of the oxidation of 1,4-cyclohexanediol.

A cyclic lactone: The product of the Baeyer-Villiger monooxygenase reaction.

Adipic Acid: The product of lactone hydrolysis, which is a key intermediate that links the degradation of the cyclic structure to central metabolism.

The following table summarizes the expected products at different stages of the biodegradation of this compound.

Stage of BiodegradationKey Products Identified (or expected)
Initial Hydrolysis 1,4-Cyclohexanediol, Acetic Acid
Oxidation of Cyclohexane (B81311) Ring 4-Hydroxycyclohexanone, Cyclohexane-1,4-dione
Ring Fission Cyclic Lactone, Adipic Acid
Central Metabolism Acetyl-CoA
Complete Mineralization Carbon Dioxide, Water

Future Research Directions and Unexplored Avenues for 1,4 Cyclohexane Diacetate

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For 1,4-Cyclohexane diacetate, AI models could be developed to navigate the complexities of its synthesis and transformations. Key variables for model input would include the stereochemistry of the reactants (cis/trans isomers), catalyst type, solvent, temperature, and pressure. chemcopilot.com By analyzing these parameters, ML algorithms like random forests or graph neural networks could predict the most efficient pathways for its synthesis or its reactivity with various nucleophiles. princeton.edu This data-driven approach can significantly reduce the number of trial-and-error experiments, saving time and resources. rjptonline.org

Furthermore, ML can be employed for Quantitative Structure-Property Relationship (QSPR) studies to predict the physical and chemical properties of polymers or other materials derived from this compound. nih.govmdpi.com By generating molecular descriptors that capture the structural features of the diacetate, these models can forecast properties like glass transition temperature, tensile strength, or biodegradability, guiding the design of new functional materials.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Utilizes models (e.g., Transformers, GNNs) to predict the products, yields, and selectivity of reactions involving this compound. chemcopilot.comAccelerates the discovery of novel synthetic routes and transformations by minimizing experimental screening.
Process Optimization Employs algorithms to identify optimal reaction conditions (temperature, catalyst, solvent) for maximizing yield and minimizing byproducts.Enhances the efficiency and cost-effectiveness of this compound production.
Property Prediction (QSPR) Predicts the physicochemical properties of materials derived from this compound based on its molecular structure. nih.govaps.orgFacilitates the rational design of new polymers and materials with tailored functionalities.
De Novo Design Generates novel molecular structures based on this compound with desired properties for specific applications.Expands the chemical space for new materials and functional molecules.

Development of Sustainable Synthesis Routes and Circular Economy Applications

The growing emphasis on green chemistry necessitates the development of sustainable methods for producing key chemical intermediates like this compound. Future research should focus on routes that utilize renewable feedstocks and align with the principles of a circular economy.

One promising avenue is the synthesis of the cyclohexane (B81311) ring from biomass-derived sources. For example, platform chemicals like muconic acid or fumaric acid, which can be produced from sugars, can be converted into cyclohexane derivatives through catalytic processes like Diels-Alder reactions followed by hydrogenation. rsc.org Similarly, 1,4-cyclohexanedimethanol (B133615) (CHDM), a closely related and commercially important monomer, can be synthesized from biomass-derivable formaldehyde (B43269) and crotonaldehyde. Adapting these bio-based strategies to produce 1,4-cyclohexanediol (B33098), the direct precursor to the diacetate, would represent a significant step towards a sustainable manufacturing process.

In the context of a circular economy, this compound can be explored as a monomer for creating recyclable or biodegradable polyesters. Polyesters incorporating cyclohexane units, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), are known for their enhanced thermal stability and biodegradability compared to conventional plastics like PET. Research could focus on designing polyesters based on this compound that are amenable to chemical recycling, where the polymer can be efficiently depolymerized back to its constituent monomers for reuse. This approach would minimize waste and reduce reliance on virgin fossil-fuel-based resources.

Exploration of Novel Catalytic Systems for this compound Transformations

Innovations in catalysis are crucial for improving the efficiency, selectivity, and sustainability of reactions involving this compound. Future investigations should explore advanced catalytic systems, including biocatalysts and novel organocatalysts.

Enzymatic catalysis offers a green alternative to traditional chemical methods, operating under mild conditions with high specificity. nih.gov Lipases could be investigated for the highly selective esterification of 1,4-cyclohexanediol to form the diacetate, or for the reverse hydrolysis reaction. Moreover, other enzymes like aminotransferases could be part of multi-step enzymatic cascades to produce precursors like 1,4-cyclohexanedimethylamine from bio-based starting materials, showcasing the potential for biocatalytic routes to related cyclohexane derivatives. nih.govresearchgate.net

Organocatalysis, which uses small organic molecules to accelerate reactions, presents another promising frontier. Chiral organocatalysts built on a cyclohexane scaffold, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, have shown effectiveness in other chemical transformations. mdpi.com Developing organocatalysts specifically for the synthesis or functionalization of this compound could lead to more efficient and metal-free processes. Additionally, the use of reusable reaction media, such as ionic liquids, could further enhance the sustainability of these catalytic systems by simplifying product separation and catalyst recycling. nih.gov

Table 2: Emerging Catalytic Systems for this compound

Catalyst TypePotential ReactionAdvantages
Biocatalysts (e.g., Lipases) Selective esterification of 1,4-cyclohexanediol; Hydrolysis of this compound. nih.govresearchgate.netHigh selectivity, mild reaction conditions, biodegradability, reduced waste.
Organocatalysts Metal-free synthesis and transformations.Avoids toxic metal contaminants, potential for asymmetric synthesis.
Heterogeneous Catalysts Hydrogenation of bio-derived precursors; Esterification.Ease of separation and catalyst recycling, enhanced stability.
Ionic Liquids As reusable media for synthesis. nih.govEnvironmental benefits through catalyst and solvent reuse, potential for enhanced reaction rates.

Theoretical Prediction of Undiscovered Reactivities and Applications

Computational chemistry provides a powerful toolkit for predicting the behavior of molecules and guiding experimental research. Theoretical studies can illuminate the fundamental properties of this compound, predicting reactivities and applications that have not yet been explored in the laboratory.

Using quantum chemical methods like Density Functional Theory (DFT), researchers can perform detailed conformational analyses of the cis and trans isomers of this compound. researchgate.net Such studies can determine the relative stabilities of different chair and boat conformations and calculate the energy barriers for their interconversion. nih.govsapub.org This information is critical for understanding how the molecule's three-dimensional shape influences its reactivity. nih.gov

Furthermore, computational models can be used to simulate reaction mechanisms. For example, DFT calculations can map the energy profiles for the hydrolysis or aminolysis of the ester groups, identifying transition states and activation energies. arxiv.org This can help predict how the molecule will behave under different chemical environments and identify the most likely reaction pathways. By simulating interactions with other molecules, theoretical studies can also suggest novel applications, such as its potential as a plasticizer, a solvent, or a building block for new complex materials, providing testable hypotheses for future experimental work. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 1,4-cyclohexane diacetate, and how do reaction conditions influence yield?

The primary synthesis involves esterification of 1,4-cyclohexanedimethanol with acetic acid, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux. Key parameters include stoichiometric ratios (e.g., 2:1 acetic acid to diol), temperature (100–120°C), and reaction time (4–6 hours). Purification via vacuum distillation or recrystallization is critical to achieving >90% purity . For advanced optimization, heterogeneous catalysts like CuMgAl have been explored under milder conditions (80°C, 5 MPa H₂), reducing side reactions and improving selectivity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : <sup>1</sup>H NMR (δ 4.05–4.20 ppm for acetate methylene protons; δ 1.2–2.0 ppm for cyclohexane protons) and <sup>13</sup>C NMR (δ 170–171 ppm for carbonyl carbons) confirm structure .
  • FTIR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 228 for molecular ion) align with NIST reference data .
  • X-ray crystallography : Resolves stereochemistry (cis/trans isomerism) when single crystals are obtainable .

Advanced: How can catalytic hydrogenation be optimized for synthesizing 1,4-cyclohexanedimethanol (precursor) from dimethyl 1,4-cyclohexane dicarboxylate?

CuMgAl catalysts exhibit high activity under mild conditions (80°C, 5 MPa H₂, 8 hours), achieving >95% conversion and selectivity. Key factors include:

  • Catalyst composition: Cu:Mg:Al molar ratio of 1:1:1 maximizes active sites .
  • Solvent selection: Ethanol enhances H₂ solubility and reduces side products .
  • Post-reaction analysis: GC-MS monitors residual intermediates, while TEM confirms catalyst stability after reuse .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., solubility, boiling point) of this compound?

Discrepancies often arise from isomer purity (cis vs. trans) or measurement techniques. For example:

  • Boiling point : Trans isomers (higher symmetry) may boil at 294°C vs. cis isomers at lower temps due to dipole differences .
  • Solubility : Polar solvents (e.g., acetone) dissolve cis isomers more readily than trans, as shown in solvent uptake studies . Standardize characterization using NIST reference spectra and HPLC purity checks (>99%) .

Advanced: What computational modeling approaches aid in predicting the reactivity and stability of this compound derivatives?

  • DFT calculations : Predict ester bond hydrolysis kinetics under acidic/basic conditions using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular dynamics : Simulate solvent interactions (e.g., cyclohexane vs. 1,4-dioxane) to optimize extraction protocols .
  • QSPR models : Correlate substituent effects (e.g., methyl groups) with thermal stability using boiling point and LogP data .

Basic: What are the critical handling and storage protocols for this compound to ensure experimental reproducibility?

  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (LD₅₀ >2000 mg/kg in rats) .
  • Stability testing : Monitor via FTIR for carbonyl peak integrity over 6-month periods .

Advanced: What mechanistic insights explain the selectivity of esterification reactions involving 1,4-cyclohexanedimethanol?

Steric hindrance and electronic effects dominate:

  • Trans isomers : Lower steric hindrance between acetate groups increases reaction rates .
  • Acid catalysts : Protonation of hydroxyl groups enhances nucleophilicity, but excess acid promotes side reactions (e.g., cyclohexane ring opening) . Kinetic studies (e.g., in situ IR) reveal rate-determining steps in ester bond formation .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • HPLC : Use C18 columns with UV detection (210 nm) and mobile phase acetonitrile:water (70:30) at 1 mL/min .
  • Calibration : Prepare standards in triplicate (0.1–100 µg/mL) with internal standards (e.g., dicyclohexyl phthalate) to correct for matrix effects .
  • Validation : Assess recovery (>90%), LOD (0.05 µg/mL), and LOQ (0.2 µg/mL) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.